Cas no 1806563-05-2 (3-(3-Chloro-2-oxopropyl)-4-hydroxymandelic acid)
3-(3-Chloro-2-oxopropyl)-4-hydroxymandelic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-Chloro-2-oxopropyl)-4-hydroxymandelic acid
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- Inchi: 1S/C11H11ClO5/c12-5-8(13)4-7-3-6(1-2-9(7)14)10(15)11(16)17/h1-3,10,14-15H,4-5H2,(H,16,17)
- InChI Key: JPWHELDVLGUEOE-UHFFFAOYSA-N
- SMILES: ClCC(CC1C(=CC=C(C(C(=O)O)O)C=1)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 294
- XLogP3: 0.7
- Topological Polar Surface Area: 94.8
3-(3-Chloro-2-oxopropyl)-4-hydroxymandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015026264-250mg |
3-(3-Chloro-2-oxopropyl)-4-hydroxymandelic acid |
1806563-05-2 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
| Alichem | A015026264-500mg |
3-(3-Chloro-2-oxopropyl)-4-hydroxymandelic acid |
1806563-05-2 | 97% | 500mg |
790.55 USD | 2021-06-18 | |
| Alichem | A015026264-1g |
3-(3-Chloro-2-oxopropyl)-4-hydroxymandelic acid |
1806563-05-2 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
3-(3-Chloro-2-oxopropyl)-4-hydroxymandelic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 3-(3-Chloro-2-oxopropyl)-4-hydroxymandelic acid
Comprehensive Analysis of 3-(3-Chloro-2-oxopropyl)-4-hydroxymandelic acid (CAS No. 1806563-05-2): Properties, Applications, and Research Insights
In the realm of organic chemistry and pharmaceutical intermediates, 3-(3-Chloro-2-oxopropyl)-4-hydroxymandelic acid (CAS No. 1806563-05-2) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its chloro and hydroxyl functional groups, serves as a versatile building block in synthetic chemistry. Researchers and industry professionals are increasingly exploring its role in drug development, particularly in the design of enzyme inhibitors and biologically active molecules. Its molecular framework, combining a mandelic acid derivative with a ketone moiety, offers intriguing reactivity patterns that are valuable for structure-activity relationship (SAR) studies.
The growing interest in 3-(3-Chloro-2-oxopropyl)-4-hydroxymandelic acid aligns with broader trends in green chemistry and sustainable synthesis. As environmental regulations tighten, chemists are seeking efficient methods to synthesize such compounds with minimal waste. Recent publications highlight its potential as a precursor for chiral auxiliaries or asymmetric catalysis, addressing the pharmaceutical industry's demand for enantiomerically pure substances. Computational studies using molecular docking techniques have also investigated its interactions with biological targets, making it a subject of interest in computer-aided drug design (CADD).
From a commercial perspective, the compound's CAS registry number 1806563-05-2 serves as a critical identifier for procurement and regulatory compliance. Suppliers often emphasize its high purity grade (>98%) and suitability for research use only (RUO). Analytical data, including HPLC chromatograms and NMR spectra, are typically provided to verify its structural integrity. These quality assurances are particularly important for researchers investigating its potential in metabolic pathway modulation or signal transduction studies.
The compound's stability under various conditions is another area of active investigation. Studies have examined its behavior in aqueous solutions at different pH levels, as well as its photostability—a crucial factor for formulations requiring light exposure. Such data is invaluable for pharmaceutical scientists working on prodrug development or controlled-release systems. Furthermore, its logP value and other physicochemical properties are frequently calculated to predict its ADME (Absorption, Distribution, Metabolism, Excretion) profile in biological systems.
Emerging research directions for CAS 1806563-05-2 include its potential role in neuroprotective agents and anti-inflammatory compounds. The presence of both hydroxyl and carbonyl groups in its structure allows for diverse chemical modifications, enabling medicinal chemists to fine-tune its pharmacokinetic properties. Some academic groups have reported its use in constructing heterocyclic scaffolds, which are prevalent in many FDA-approved drugs. These developments position the compound as a valuable tool in fragment-based drug discovery campaigns.
Quality control protocols for 3-(3-Chloro-2-oxopropyl)-4-hydroxymandelic acid typically involve advanced analytical techniques such as LC-MS and FT-IR spectroscopy. These methods ensure batch-to-batch consistency, which is essential for reproducible research outcomes. The compound's melting point and solubility characteristics are also well-documented, providing practical guidance for laboratory handling. Many suppliers now offer customized analytical method development services to support researchers working with this specialized intermediate.
In the context of intellectual property, several patents have referenced derivatives of 1806563-05-2, particularly in applications related to enzyme modulation and receptor binding. This patent activity underscores the compound's commercial potential and the pharmaceutical industry's interest in its molecular architecture. However, as with many specialized chemicals, researchers must navigate material transfer agreements (MTAs) when collaborating across institutions.
The future outlook for 3-(3-Chloro-2-oxopropyl)-4-hydroxymandelic acid appears promising, with potential expansions into bioconjugation chemistry and prodrug strategies. Its structural features make it amenable to click chemistry approaches, which are revolutionizing drug delivery systems. As synthetic methodologies advance, particularly in flow chemistry and continuous manufacturing, the production scalability of such intermediates may improve, potentially lowering costs for research applications.
For laboratories considering working with this compound, proper material safety data sheets (MSDS) should always be consulted, and standard personal protective equipment (PPE) protocols followed. While not classified as hazardous under normal handling conditions, prudent laboratory practices dictate careful management of all chemical substances. Proper waste disposal procedures should also be established in accordance with local regulations.
In summary, 3-(3-Chloro-2-oxopropyl)-4-hydroxymandelic acid (CAS No. 1806563-05-2) represents an intriguing case study in modern medicinal chemistry. Its dual functionality as both a synthetic intermediate and a potential pharmacophore continues to inspire innovative research across academic and industrial settings. As the demand for structurally diverse chemical entities grows in drug discovery, compounds like this will likely play increasingly important roles in addressing unmet medical needs through rational drug design approaches.
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